molecular formula C11H12N2O2 B15275100 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B15275100
M. Wt: 204.22 g/mol
InChI Key: TVWQPSROSOTNOP-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 2-position, which is further substituted with a pent-3-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-amino-3-pyridinecarboxylic acid with pent-3-yn-1-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridinecarboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: 2-pyridinecarboxylic acid.

    Nicotinic acid:

    Isonicotinic acid: 4-pyridinecarboxylic acid.

Uniqueness

2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group attached to the amino group. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other pyridinecarboxylic acids.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-7-12-10-9(11(14)15)6-5-8-13-10/h5-6,8H,4,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

TVWQPSROSOTNOP-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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